molecular formula C20H16BrN5O3S B11239319 N-(4-bromophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide

N-(4-bromophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B11239319
M. Wt: 486.3 g/mol
InChI Key: IOKQFTJQPBNJJT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide is a complex organic compound that features multiple functional groups, including bromophenyl, oxadiazole, and propanamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide typically involves multiple steps:

    Formation of 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the sulfanyl group: The oxadiazole ring can be functionalized with a sulfanyl group through nucleophilic substitution reactions.

    Coupling with bromophenyl group: The bromophenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

    Formation of propanamide: The final step involves the formation of the propanamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: As a building block for the synthesis of advanced materials with unique electronic, optical, or mechanical properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules for research and industrial purposes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets or its incorporation into materials.

Properties

Molecular Formula

C20H16BrN5O3S

Molecular Weight

486.3 g/mol

IUPAC Name

N-(4-bromophenyl)-3-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C20H16BrN5O3S/c21-14-6-8-15(9-7-14)22-17(27)10-11-18-23-16(26-29-18)12-30-20-25-24-19(28-20)13-4-2-1-3-5-13/h1-9H,10-12H2,(H,22,27)

InChI Key

IOKQFTJQPBNJJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC3=NOC(=N3)CCC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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